molecular formula C14H19NO2S B2924110 Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate CAS No. 1797347-66-0

Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate

Cat. No.: B2924110
CAS No.: 1797347-66-0
M. Wt: 265.37
InChI Key: XSOHHJNTYGNJQZ-UHFFFAOYSA-N
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Description

Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate is a chemical compound that belongs to the class of seven-membered heterocycles containing sulfur and nitrogen atoms. This compound is of significant interest in scientific research due to its unique structure and diverse applications in drug synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate typically involves the condensation of aromatic carboxylic acids with diamines that are monoprotected with a Boc group, leading to the formation of amides . This process is followed by cyclization reactions to form the thiazepane ring. The reaction conditions often include the use of solvents such as toluene or acetonitrile, and the reactions are carried out under reflux conditions at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods typically employ continuous flow reactors and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are often carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate can be compared with other similar compounds, such as:

    2,4-Disubstituted thiazoles: These compounds also contain sulfur and nitrogen atoms and exhibit diverse biological activities.

    Thiazoles: Thiazoles are five-membered heterocycles with sulfur and nitrogen atoms, known for their wide range of biological activities.

The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and biological properties compared to the more common five-membered thiazole derivatives.

Properties

IUPAC Name

ethyl 7-phenyl-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-2-17-14(16)15-9-8-13(18-11-10-15)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOHHJNTYGNJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(SCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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